molecular formula C12H15BrFNO2 B6156391 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1569737-90-1

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No.: B6156391
CAS No.: 1569737-90-1
M. Wt: 304.2
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Description

Chemical Structure and Properties tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromomethyl group at position 3 and a fluorine atom at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Synthetic Utility This compound is a key intermediate in pharmaceutical synthesis. For example, bromomethyl groups are critical for nucleophilic substitution reactions, enabling the introduction of diverse functional groups (e.g., amines, thiols) .

Properties

CAS No.

1569737-90-1

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein modification. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate 3-bromomethyl, 4-fluoro ~C₁₂H₁₅BrFNO₂ Reactive intermediate for alkylation; used in drug synthesis (e.g., pyrazole derivatives)
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate 3-aminomethyl, 4-fluoro C₁₂H₁₇FN₂O₂ Stable amine intermediate; utilized in antimicrobial agent synthesis
tert-butyl (4-Bromo-3-chlorophenyl)carbamate 4-bromo, 3-chloro C₁₁H₁₃BrClNO₂ Dual halogen substituents enhance electrophilicity; precursor for cross-coupling reactions
tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate 4-hydroxymethyl C₁₂H₁₇NO₃ Polar hydroxyl group enables solubility; intermediate for phenol-based drugs
tert-butyl N-[trans-4-(bromomethyl)-4-fluorocyclohexyl]carbamate Bromomethyl, fluoro on cyclohexane C₁₂H₁₉BrFNO₂ Cyclohexane backbone alters steric effects; used in conformationally restricted analogs

Key Comparisons

Reactivity: The bromomethyl group in the target compound enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to aminomethyl or hydroxymethyl analogs . For instance, in , a bromomethyl pyrazole intermediate undergoes substitution with acetate, highlighting its utility in introducing heteroatoms. Halogenated analogs (e.g., 4-bromo-3-chloro) exhibit distinct reactivity profiles. Bromine’s larger atomic radius and lower electronegativity compared to chlorine favor oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Aminomethyl derivatives (e.g., ) are more stable but may require protection during multi-step syntheses to prevent unwanted side reactions.

For example, they serve as precursors for antimalarial pyrazole derivatives . Aminomethyl analogs (e.g., ) are directly incorporated into antimicrobial agents, where the free amine participates in hydrogen bonding with biological targets .

Physical Properties: The bromine atom increases molecular weight and lipophilicity (LogP ~3.5–4.0 estimated) compared to amino or hydroxyl analogs (LogP ~2.0–2.5) . This impacts solubility and bioavailability. Melting points vary significantly: tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is a low-melting solid (98–99°C) , while brominated analogs are typically oils or amorphous solids due to reduced crystallinity.

Biological Activity

Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12H16BrFN2O2
  • Molecular Weight : 286.16 g/mol
  • CAS Number : 239074-27-2

The compound features a tert-butyl group attached to a carbamate moiety, with a bromomethyl and fluorophenyl substituent that may influence its biological properties.

Antimicrobial Properties

Research has indicated that various carbamate derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties. The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Carbamate Derivatives

Compound NameActivity TypeOrganism TestedMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialE. coli32 µg/mL
Tert-butyl 2-phenylethylcarbamateAntifungalCandida albicans64 µg/mL
Tert-butyl carbamate derivativesBroad-spectrumVariousVaries by structure

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced viability of pathogens.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing permeability changes.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Gram-negative bacteria, particularly E. coli. The study utilized a broth microdilution method to determine MIC values, which were found to be comparable to existing antibiotics.
  • Antifungal Activity Assessment :
    Another investigation focused on the antifungal properties of the compound against Candida species. Results indicated that the compound exhibited moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

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